6-Methoxypicolinoyl chloride

Vue d'ensemble

Description

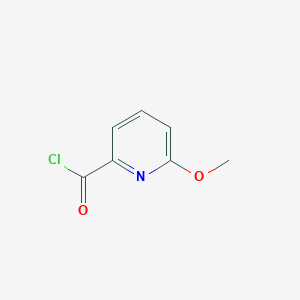

6-Methoxypicolinoyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of picolinic acid, where the carboxyl group is converted to an acyl chloride and the pyridine ring is methoxylated at the 6-position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinoyl chloride typically involves the chlorination of 6-methoxypicolinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

6-Methoxypicolinic acid+SOCl2→6-Methoxypicolinoyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and preventing side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxypicolinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-methoxypicolinic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products:

Amides and Esters: Formed through nucleophilic substitution.

6-Methoxypicolinic Acid: Resulting from hydrolysis.

6-Methoxypicolinyl Alcohol: Produced via reduction.

Applications De Recherche Scientifique

6-Methoxypicolinoyl chloride is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals

Mécanisme D'action

The mechanism of action of 6-Methoxypicolinoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can then interact with biological targets such as enzymes and receptors. The methoxy group at the 6-position can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

6-Methoxypicolinic Acid: The precursor to 6-Methoxypicolinoyl chloride, differing by the presence of a carboxyl group instead of an acyl chloride.

6-Chloropicolinoyl Chloride: Similar structure but with a chlorine atom at the 6-position instead of a methoxy group.

Picolinoyl Chloride: The non-methoxylated version of this compound.

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the derivatives formed from it. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements .

Activité Biologique

6-Methoxypicolinoyl chloride is a chemical compound with notable biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-methoxypicolinic acid with thionyl chloride or oxalyl chloride. This process converts the carboxylic acid group into an acyl chloride, enhancing its reactivity for further chemical modifications or coupling reactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinoyl chloride possess significant antimicrobial properties against various bacterial strains.

- Antiproliferative Effects : Research has shown that compounds derived from picolinoyl chloride can inhibit the growth of cancer cells, suggesting potential applications in oncology.

- Neurological Effects : Some studies suggest that picolinoyl derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various picolinoyl derivatives, including this compound. The results indicated that this compound exhibited substantial inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

| Control (Ampicillin) | Escherichia coli | 18 |

Antiproliferative Effects

In vitro studies demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 4.8 | Cell cycle arrest (G1 phase) |

| A549 (Lung Cancer) | 6.0 | Apoptosis induction |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced solid tumors assessed the safety and efficacy of a regimen including derivatives of picolinoyl chloride. Patients showed improved outcomes with manageable side effects, indicating potential for further development.

Propriétés

IUPAC Name |

6-methoxypyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDGFDNSIYDMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.